molecular formula C13H11NO4 B7759288 C13H11NO4

C13H11NO4

Cat. No.: B7759288
M. Wt: 245.23 g/mol
InChI Key: QGOCXKKNLNOTKO-UHFFFAOYSA-N
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Description

The compound with the molecular formula C13H11NO4 1-(4-methoxyphenoxy)-4-nitrobenzene It is an organic compound that features a nitro group and a methoxy group attached to a benzene ring

Preparation Methods

1-(4-methoxyphenoxy)-4-nitrobenzene: can be synthesized through several methods. One common synthetic route involves the nitration of 1-(4-methoxyphenoxy)benzene . The reaction typically uses a mixture of concentrated sulfuric acid and nitric acid as nitrating agents. The reaction conditions must be carefully controlled to ensure the selective nitration of the benzene ring without causing over-nitration or other side reactions.

In an industrial setting, the production of 1-(4-methoxyphenoxy)-4-nitrobenzene may involve similar nitration processes but on a larger scale. The reaction conditions, such as temperature, concentration of reagents, and reaction time, are optimized to maximize yield and purity.

Chemical Reactions Analysis

1-(4-methoxyphenoxy)-4-nitrobenzene: undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or using chemical reducing agents like tin(II) chloride in hydrochloric acid.

    Substitution: The methoxy group can be substituted by other nucleophiles under appropriate conditions. For example, treatment with strong nucleophiles like sodium hydroxide can lead to the formation of phenoxide ions.

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

Scientific Research Applications

1-(4-methoxyphenoxy)-4-nitrobenzene: has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in organic synthesis.

    Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.

    Medicine: Research into its potential pharmacological properties is ongoing. It may serve as a lead compound for the development of new drugs.

    Industry: It is used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism by which 1-(4-methoxyphenoxy)-4-nitrobenzene exerts its effects depends on the specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The nitro group can participate in redox reactions, while the methoxy group can influence the compound’s solubility and binding properties.

Comparison with Similar Compounds

1-(4-methoxyphenoxy)-4-nitrobenzene: can be compared with similar compounds such as:

    1-methoxy-3-(4-nitrophenoxy)benzene: This compound has a similar structure but with the methoxy and nitro groups positioned differently on the benzene ring.

    4-(benzyloxy)-2-nitrophenol: This compound features a benzyloxy group instead of a methoxy group, which can significantly alter its chemical properties and reactivity.

The uniqueness of 1-(4-methoxyphenoxy)-4-nitrobenzene lies in its specific arrangement of functional groups, which imparts distinct chemical and physical properties, making it suitable for various specialized applications.

Properties

IUPAC Name

methyl 4-[(2,5-dioxopyrrol-1-yl)methyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11NO4/c1-18-13(17)10-4-2-9(3-5-10)8-14-11(15)6-7-12(14)16/h2-7H,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGOCXKKNLNOTKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)CN2C(=O)C=CC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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